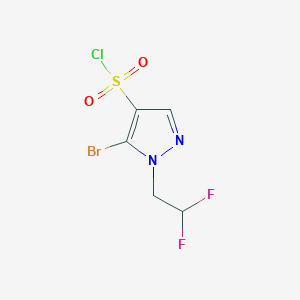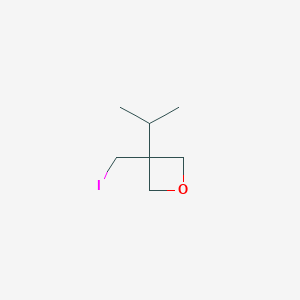
3-(Iodomethyl)-3-propan-2-yloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Iodomethyl)-3-propan-2-yloxetane” is a type of organic compound known as an oxetane . Oxetanes are cyclic organic compounds with a four-membered ring, typically containing three carbon atoms and one oxygen atom . The “3-(Iodomethyl)” and “3-propan-2-yl” parts of the name suggest that the compound has iodomethyl and isopropyl groups attached to the oxetane ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, iodocyclisation of homoallyl amines has been used to create functionalised 2-(iodomethyl)azetidine derivatives .Scientific Research Applications
Structural and Synthetic Insights
Oxetanes, including compounds like 3-(Iodomethyl)-3-methyl-oxetane, are known for their ability to induce significant changes in molecular properties when used as substitutes for common functionalities in drug molecules. They can increase aqueous solubility, lipophilicity, and metabolic stability while also affecting the conformational preferences of molecules. Specifically, replacing a gem-dimethyl group with an oxetane can dramatically increase aqueous solubility and reduce metabolic degradation rates. Spirocyclic oxetanes, in particular, have been highlighted for their resemblance to commonly used drug fragments and their potential in solubilizing compounds. The broad utility of oxetanes in chemistry and drug discovery is supported by a rich chemistry of oxetan-3-one and derived Michael acceptors, enabling the creation of a wide variety of novel oxetane-based compounds (Wuitschik et al., 2010).
Bioisosteres in Drug Discovery
3,3-Diaryloxetanes, a subclass of oxetanes, have been investigated for their physicochemical properties as potential bioisosteres for drug discovery. These studies aimed to explore oxetanes as replacements for traditional groups like methylene and carbonyl, which often improve the chemical properties of target molecules. Research has shown that 3,3-diaryloxetanes can serve as effective replacements, offering similar or superior properties compared to traditional alkyl linkers, thus providing a useful new design element in the development of drug-like compounds (Dubois et al., 2021).
Synthesis and Activity
The synthesis of derivatives from 3,3-disubstituted oxetanes, including those containing iodomethyl groups, has been explored for various applications. These derivatives have been utilized as intermediates for the preparation of a wide range of compounds, showcasing the versatility of oxetanes in chemical synthesis. Research in this area has developed methods for converting oxetanes into functionalized molecules, demonstrating their role as convenient intermediates for generating diverse chemical entities (Zarudii et al., 1985).
Catalytic and Synthetic Applications
Oxetanes have also been employed in catalytic processes and synthetic applications, further underscoring their value in medicinal chemistry and materials science. For instance, gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols has been developed, offering an efficient approach to generating these valuable substrates for drug discovery. This method emphasizes the ease of forming the strained oxetane ring and the potential for broad application in alpha-oxo metal carbene chemistry (Ye et al., 2010).
Mechanism of Action
properties
IUPAC Name |
3-(iodomethyl)-3-propan-2-yloxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-6(2)7(3-8)4-9-5-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRVEJASIOVFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(COC1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784641-55-9 |
Source


|
| Record name | 3-(iodomethyl)-3-(propan-2-yl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

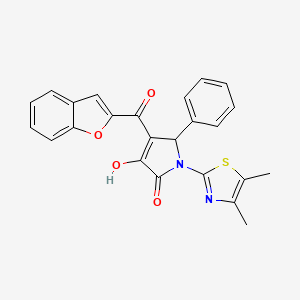

![2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile](/img/structure/B2747551.png)
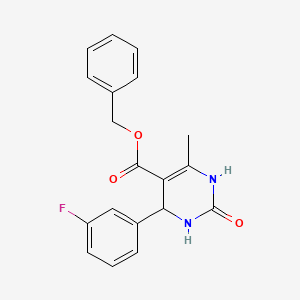
![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole](/img/structure/B2747554.png)
![N-(cyclohexylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2747555.png)

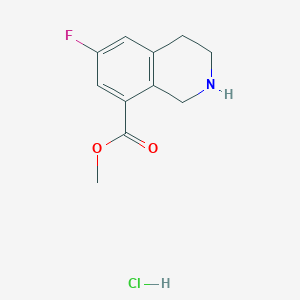
![4-octyl-N-[(4-octylphenyl)diazenyl]aniline](/img/structure/B2747559.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine](/img/structure/B2747560.png)
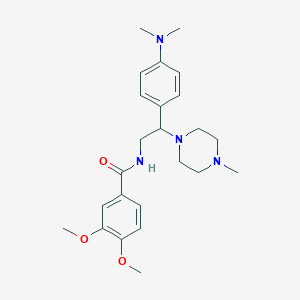
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2747563.png)
![2-(4-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2747567.png)
